

toxicological effects of Metolachlor OA on aquatic life

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Compound of Interest

Compound Name: Metolachlor OA

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An In-depth Technical Guide on the Toxicological Effects of Metolachlor Oxanilic Acid (OA) on Aquatic Life

Introduction

Metolachlor is a widely utilized chloroacetanilide herbicide employed for controlling broadleaf weeds and grasses in various agricultural crops, including corn and soybeans^{[1][2]}. In the environment, particularly in soil and water, metolachlor degrades into several metabolites^[2]. Among the most significant and frequently detected are metolachlor oxanilic acid (OA) and metolachlor ethanesulfonic acid (ESA)^{[2][3]}. **Metolachlor OA** is formed through microbial degradation processes in the soil^[2]. Due to its persistence and mobility, **Metolachlor OA** is often found in surface and groundwater, raising concerns about its potential impact on non-target aquatic organisms^{[3][4]}. This document provides a comprehensive technical overview of the toxicological effects of **Metolachlor OA** on aquatic life, summarizing quantitative data, detailing experimental protocols, and visualizing key processes and pathways.

Quantitative Toxicity Data

The toxicity of **Metolachlor OA** and its parent compound, Metolachlor, has been assessed across various aquatic species. The following tables summarize the key quantitative data from ecotoxicological studies.

Table 1: Toxicological Effects of **Metolachlor OA** on Aquatic Invertebrates

Species	Endpoint	Concentration (µg/L)	Exposure Duration	Observed Effects	Reference
Marbled Crayfish (<i>Procambarus</i> <i>s. virginialis</i>)	Chronic	4.2	45 days	Significantly lower growth; decreased activity of superoxide dismutase, catalase, and glutathione S-transferase.	[5][6]
Marbled Crayfish (<i>Procambarus</i> <i>s. virginialis</i>)	Chronic	42	45 days	In addition to the above, delayed ontogenetic development, lower reduced glutathione levels, and lipid peroxidation; histopathological alterations in hepatopancreas and gills.	[5][6]
Marbled Crayfish (<i>Procambarus</i> <i>s. virginialis</i>)	Chronic	420	45 days	Effects consistent with the 42 µg/L exposure, including significant growth reduction,	[5][6]

				developmental delays, and histopathological damage.
Marbled Crayfish (<i>Procambarus virginalis</i>)	Long-term	4.2 and 42	28 days	Significant differences in biochemical haemolymph profile (lactate, ALT, AST), lipid peroxidation, and antioxidant parameters (catalase, GST, reduced glutathione). Effects persisted after a 28-day recovery period. [7]

Table 2: Toxicological Effects of Parent Compound Metolachlor on Various Aquatic Organisms

Organism Class	Species	Endpoint	Concentration (µg/L)	Exposure Duration	Reference
Fish	Rainbow Trout (<i>Oncorhynchus mykiss</i>)	96-h LC50	3,000	96 hours	[8]
	Bluegill				
	Sunfish (<i>Lepomis macrochirus</i>)	96-h LC50	15,000	96 hours	[8]
	Fathead Minnow (<i>Pimephales promelas</i>)	Chronic MATC	780 - 1,600	35 days	[9]
Invertebrates	Water Flea (<i>Daphnia magna</i>)	48-h LC50	25,100	48 hours	[8][9]
Chironomus tentans	72-h EC58 (Immobilization)	1,000		72 hours	[10][11]
Chironomus tentans	72-h NOEC (Immobilization)	100		72 hours	[10]
Algae	Pseudokirchneriella subcapitata	120-h EbC50	8	120 hours	[12]
Microalga	24-h EC50 (Cell density)	5.5 - 341		24 hours	[10]
Microalga	4-7 day NOEC	1		4-7 days	[10]
Macrophytes	Lemna sp. (Frond)	96-h EC50	343	96 hours	[10]

number)

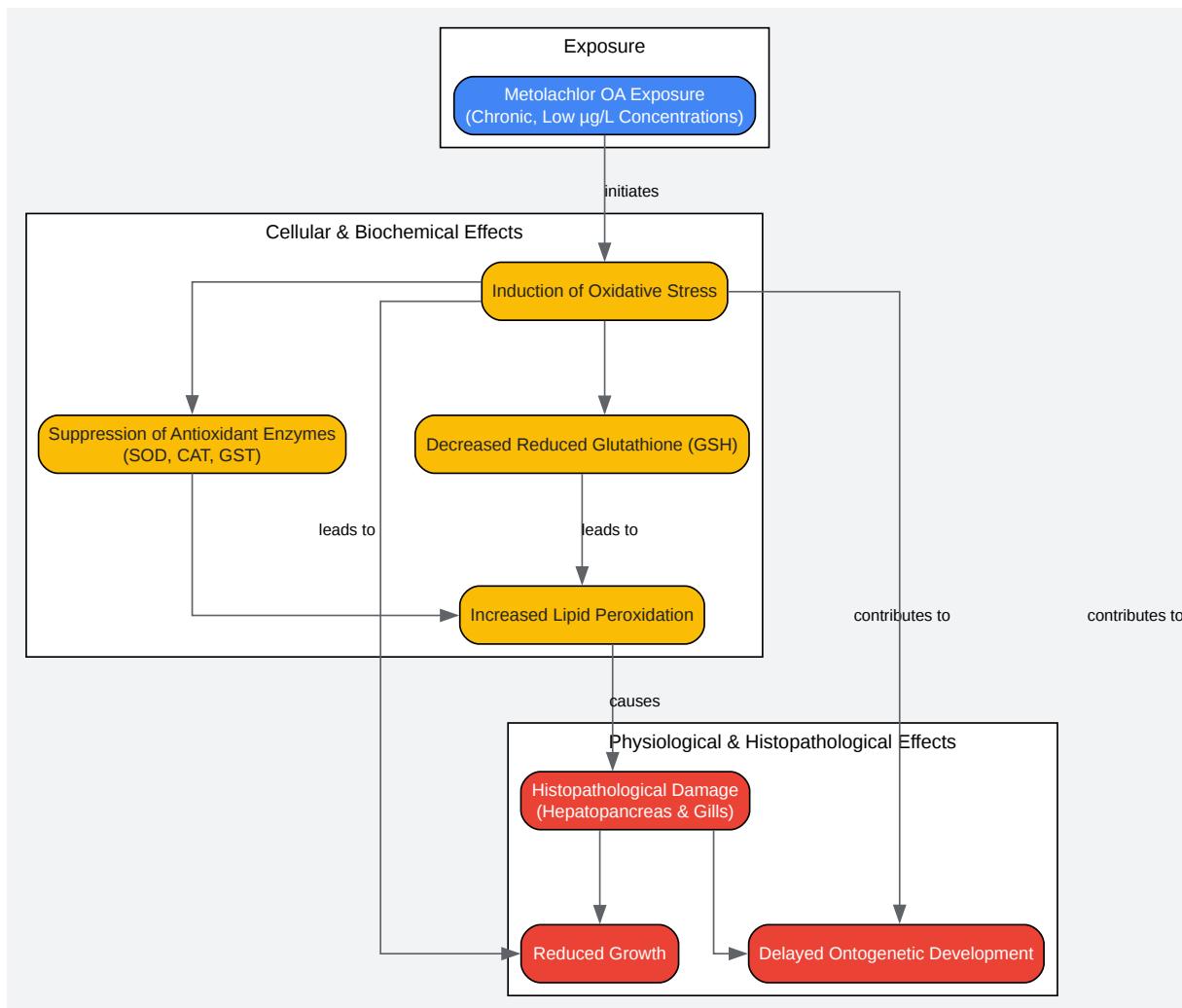
	96-h NOEC			
Lemna sp.	(Frond number)	187	96 hours	[10]

Toxicological Mechanisms and Effects of Metolachlor OA

Studies on marbled crayfish have shown that chronic exposure to environmentally relevant concentrations of **Metolachlor OA** can induce a range of sublethal toxicological effects. The primary mechanism appears to be the induction of oxidative stress, leading to a cascade of adverse cellular and physiological outcomes.

At concentrations as low as 4.2 µg/L, **Metolachlor OA** caused a significant decrease in the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST)[5][6]. This enzymatic suppression impairs the organism's ability to neutralize reactive oxygen species (ROS), leading to cellular damage.

At higher concentrations (42 and 420 µg/L), these effects are exacerbated, resulting in delayed ontogenetic development and significant histopathological alterations in the hepatopancreas and gills[5][6]. Changes in the gills included hemocytic infiltration and enlargement of the intralamellar space, while the hepatopancreas showed structural changes in various cell types[5][6]. These findings indicate that **Metolachlor OA** disrupts critical physiological functions, including growth, development, and detoxification, primarily through the disruption of the antioxidant defense system.



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Logical pathway of **Metolachlor OA** toxicity in marbled crayfish.

Experimental Protocols

The following section details the methodology employed in key studies assessing the chronic toxicity of **Metolachlor OA**. The protocol described is based on the study of early life stages of marbled crayfish (*Procambarus virginalis*) by Velišek et al. (2018)[5][6].

1. Test Organism and Acclimation:

- Species: Early life stages of marbled crayfish (*Procambarus virginalis*).
- Acclimation: Animals are acclimated to laboratory conditions prior to the experiment to reduce stress and ensure baseline health.

2. Experimental Design:

- Test Type: Chronic, semi-static exposure.

- Duration: 45 days.

• Test Concentrations:

- Control (no **Metolachlor OA**).
- E1: 4.2 µg/L (Environmentally relevant concentration).
- E2: 42 µg/L.
- E3: 420 µg/L.

- Test Solutions: Prepared using analytical grade **Metolachlor OA**. Solutions are renewed periodically to maintain target concentrations. All solutions are stored at 4°C and protected from light[5].

3. Exposure Conditions:

- Test Vessels: Crayfish are housed in appropriate test chambers with controlled water quality parameters (temperature, pH, dissolved oxygen).

- Feeding: Organisms are fed a standard diet throughout the exposure period.

4. Endpoint Assessment: A range of endpoints are measured to assess the toxicological impact:

- Mortality: Recorded daily.
- Growth: Measured as changes in weight and length at the beginning and end of the exposure period.
- Ontogenetic Development: Monitored throughout the study to identify any delays or abnormalities in developmental stages.
- Behavior: Assessed to detect changes in activity, movement speed, and total distance moved[6].
- Biochemical Analysis (Oxidative Stress Biomarkers):

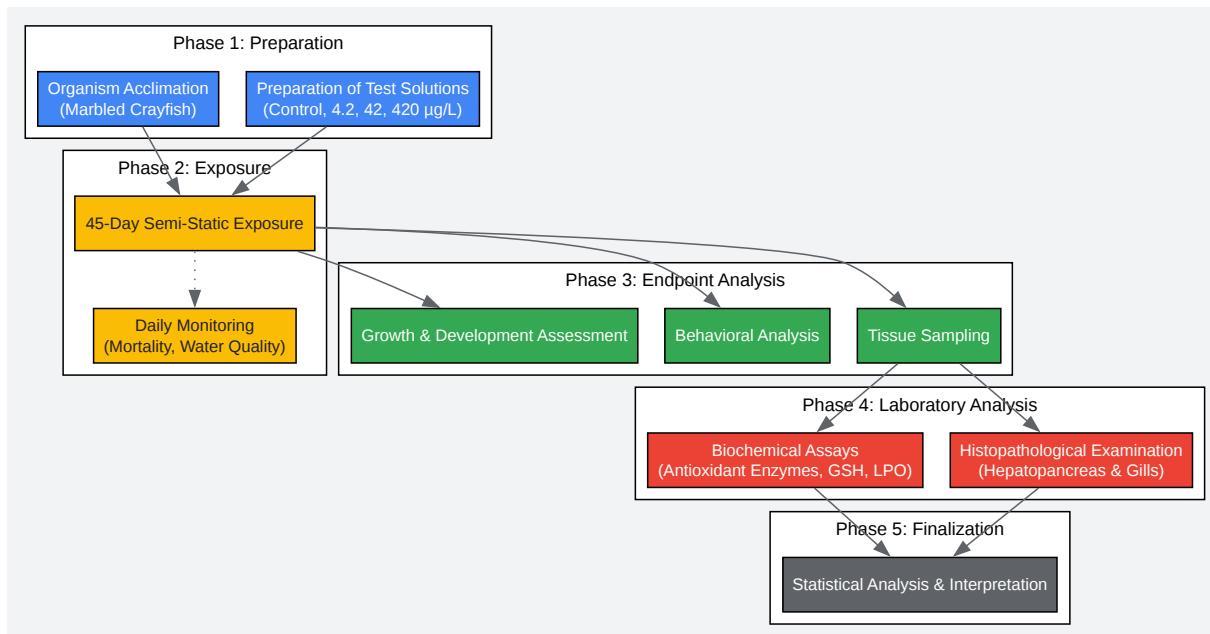
- At the end of the exposure, tissue samples (e.g., hepatopancreas, gills) are collected.
- Activities of antioxidant enzymes (Superoxide Dismutase, Catalase, Glutathione S-transferase) are measured using spectrophotometric methods.
- Levels of reduced glutathione (GSH) and lipid peroxidation (often measured as TBARS) are quantified.

- Histopathology:

- Tissues (hepatopancreas and gills) are fixed, processed, sectioned, and stained (e.g., with Hematoxylin and Eosin).
- Microscopic examination is performed to identify cellular damage, inflammation, or other pathological changes[5][6].

5. Data Analysis:

- Statistical analyses (e.g., ANOVA followed by post-hoc tests) are used to determine significant differences between the control and exposure groups for each endpoint.



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Workflow for chronic toxicity testing of **Metolachlor OA**.

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